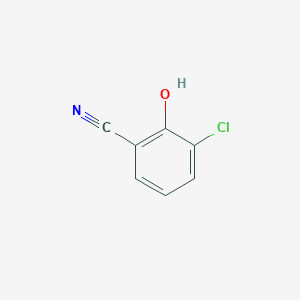

3-Chloro-2-hydroxybenzonitrile

Description

Overview of Halogenated Hydroxybenzonitrile Compounds

Halogenated hydroxybenzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms, a hydroxyl (-OH) group, and a nitrile (-C≡N) group. The presence and position of these functional groups impart distinct chemical properties, influencing the molecule's reactivity, and electronic characteristics. Halogenation, in particular, is a common strategy in medicinal chemistry and materials science to enhance the biological activity or modify the physical properties of a compound. nih.gov

These compounds serve as crucial intermediates in the synthesis of a variety of target molecules. For instance, brominated hydroxybenzonitriles like Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) have been studied for their photochemical behavior. researchgate.net The varied structures within this class, such as 3,5-dichloro-2-hydroxybenzonitrile (B1612808) and 5-chloro-2-hydroxybenzonitrile (B85134), highlight the diversity and synthetic potential of these molecules. ambeed.com Recent studies have even detected monohalogenated hydroxybenzonitriles, including 3-Chloro-2-hydroxybenzonitrile, as disinfection byproducts in drinking water, prompting further investigation into their properties and impact. acs.orgresearchgate.net

Significance of this compound as a Core Structure in Chemical Synthesis

This compound, with its specific substitution pattern, is a valuable precursor in organic synthesis. The hydroxyl and nitrile groups can undergo a variety of chemical transformations, while the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions. This trifunctional nature allows for a stepwise and controlled construction of more intricate molecular architectures.

Several synthetic routes have been developed to produce this compound itself, often starting from readily available precursors like 2-chlorophenol (B165306) or 2-cyanophenol. chemicalbook.com Its utility is demonstrated in its application as a starting material for creating more complex molecules, such as derivatives of benzofuran (B130515), which are of interest for their potential biological activities. rasayanjournal.co.in The compound's reactivity makes it a key intermediate in the development of new pharmaceuticals and other fine chemicals. innospk.com

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 13073-27-3 |

| Molecular Formula | C₇H₄ClNO |

| Molecular Weight | 153.57 g/mol |

| Melting Point | 113-114 °C |

| Boiling Point (Predicted) | 242.1±25.0 °C |

| Density (Predicted) | 1.41±0.1 g/cm³ |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comechemi.comavantorsciences.com

Research Trajectories and Future Prospects for this compound

Current research involving this compound is expanding into several key areas. Its role as a building block in the synthesis of novel heterocyclic compounds continues to be a primary focus. rasayanjournal.co.in For example, it has been used in the synthesis of 3-(substituted-benzoyl)-1-aza-anthraquinones, showcasing its utility in creating complex fused-ring systems. mdpi.com

Furthermore, the discovery of this compound and other related compounds in environmental samples has opened up new avenues of research into their toxicological and environmental fate. acs.org Understanding the formation and behavior of these molecules is crucial for assessing potential risks.

The future for this compound in chemical research appears promising. Its versatile structure will likely lead to its use in the development of new materials with specific electronic or optical properties. In medicinal chemistry, it will continue to be a valuable scaffold for the design and synthesis of new therapeutic agents. As analytical techniques become more sensitive, we can expect to learn even more about the occurrence and behavior of this and other halogenated benzonitriles in various environments.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICFSLMBPZUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499459 | |

| Record name | 3-Chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-27-3 | |

| Record name | 3-Chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Hydroxybenzonitrile and Its Derivatives

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) in 3-Chloro-2-hydroxybenzonitrile Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the context of this compound synthesis, understanding the reaction mechanism is key to optimizing the process.

The choice of base and solvent is critical in SNAr reactions. A common combination for deprotonating nucleophiles like phenols is sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). NaH is a strong, non-nucleophilic base that effectively generates the required alkoxide or phenoxide anion. DMF is favored for its ability to solvate the resulting cation, leaving the anionic nucleophile highly reactive.

However, the NaH/DMF system presents several complexities. Sodium hydride can act not only as a base but also as a reducing agent, leading to unwanted side reactions. researchgate.net Furthermore, the combination can undergo exothermic decomposition, posing a significant safety risk, especially on a larger scale. acsgcipr.org The decomposition of DMF in the presence of a strong base can also generate dimethylamine, which may act as a competing nucleophile, leading to byproduct formation and reduced purity of the desired product. researchgate.netacsgcipr.org These factors necessitate careful control of reaction conditions and have prompted research into alternative, safer base-solvent systems. whiterose.ac.uk

Table 1: Analysis of Base/Solvent System in SNAr Reactions

| Component | Role | Potential Issues |

|---|---|---|

| Sodium Hydride (NaH) | Strong, non-nucleophilic base | Can act as a reducing agent; safety concerns with certain solvents. researchgate.netacsgcipr.org |

| Dimethylformamide (DMF) | Polar aprotic solvent | Can decompose exothermically with NaH; may generate nucleophilic impurities. acsgcipr.org |

| Potassium Carbonate (K₂CO₃) | Weaker, safer base | Often requires higher temperatures; may be less effective for weakly acidic nucleophiles. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Alternative polar aprotic solvent | Can also decompose at high temperatures, especially in the presence of certain reagents. acsgcipr.org |

For instance, in related syntheses, precise temperature control is crucial. Deviations from the optimal temperature range can either slow the reaction to an impractical rate or promote the formation of byproducts, thereby lowering the yield. google.com Similarly, the pH of the reaction medium can have a dramatic effect; a synthesis might fail to proceed under highly acidic conditions, while highly basic conditions could lead to a rapid, uncontrolled reaction with numerous side products. google.com The optimization of reagent stoichiometry and reaction time is also essential to ensure complete conversion of the starting material while minimizing the degradation of the product. semanticscholar.org

Table 2: Impact of Reaction Parameters on Synthesis Outcome

| Parameter | Influence on Yield and Purity |

|---|---|

| Temperature | Controls reaction rate and selectivity. Non-optimal temperatures can lead to byproduct formation or incomplete reactions. google.com |

| pH | Affects the reactivity of reagents and stability of products. Extreme pH values often result in lower yields and purity. google.com |

| Catalyst | Can significantly increase reaction rate and selectivity, but improper choice or concentration may lead to side reactions. |

| Reaction Time | Must be sufficient for complete conversion but not so long as to cause product degradation or side reactions. google.com |

| Solvent | Influences reagent solubility, reactivity, and the reaction pathway. The choice of solvent can be critical for achieving high yields. whiterose.ac.ukdur.ac.uk |

Role of Specific Bases and Solvents in SNAr Reactions (e.g., Sodium Hydride and Dimethylformamide)

Exploration of Alternative Synthetic Routes

Beyond SNAr, several other methodologies are employed for the synthesis of this compound and its analogs. These routes often start from different precursors and offer alternative strategies for introducing the key functional groups.

The introduction of a cyano (-CN) group onto a phenol (B47542) ring is a key transformation for producing hydroxybenzonitriles. Classical methods often involve the Sandmeyer reaction, which converts an amino group (derived from a nitro group) into a nitrile via a diazonium salt intermediate. scispace.com

More direct and modern methods include transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) is a well-established technique for converting aryl halides to nitriles. nih.gov Another prominent method is the Rosenmund-von Braun reaction, which typically uses a copper(I) cyanide salt to displace a halide. google.com Recent advancements have also introduced photoredox catalysis for the direct C-H cyanation of arenes, offering a pathway that avoids the pre-functionalization required in cross-coupling reactions. scispace.com

An effective and widely used route to 2-hydroxybenzonitriles involves the dehydration of salicylaldehyde (B1680747) oximes. This method begins with a substituted salicylaldehyde (2-hydroxybenzaldehyde), which is first converted into its corresponding oxime by reacting it with hydroxylamine. rasayanjournal.co.inresearchgate.net

The resulting salicylaldehyde oxime is then subjected to a dehydration reaction to form the nitrile. This step is commonly achieved using reagents like acetic anhydride, which removes a molecule of water from the oxime to yield the benzonitrile (B105546) product. rasayanjournal.co.inresearchgate.net This two-step process, starting from readily available salicylaldehydes, provides a reliable pathway to compounds like this compound. One-pot variations of this conversion are also known, using reagents such as phosphorus oxychloride (POCl₃) to facilitate the dehydration.

In line with the principles of sustainable chemistry, significant effort has been directed towards developing greener synthetic routes for benzonitriles. imist.mamatanginicollege.ac.in These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For halogenated variants, this includes replacing toxic solvents like DMF with safer alternatives such as acetonitrile (B52724) or developing solvent-free reaction conditions. researchgate.net

One innovative approach involves the use of recyclable ionic liquids, which can function simultaneously as the solvent, catalyst, and phase-separation medium, allowing for nearly complete conversion and easy recovery of the catalytic system. rsc.org Another green strategy focuses on using water as the reaction solvent, which is non-toxic and inexpensive. matanginicollege.ac.in Furthermore, catalytic methods that proceed without the need for strong acids or bases, such as certain non-catalyzed reactions in alcoholic solvents, contribute to a more environmentally benign synthesis of halogenated nitrile compounds. acs.org

Preparation from Substituted Salicylaldehyde Oximes

Catalytic Strategies in the Derivatization of this compound

The functionalization of this compound relies heavily on catalytic strategies to achieve selective and efficient transformations. These methods are pivotal in creating a diverse range of derivatives by targeting the chloro, hydroxyl, or nitrile groups.

Metal-Catalyzed Cross-Coupling Reactions for Expanding Molecular Complexity

Metal-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity of this compound. Palladium-catalyzed reactions, in particular, have been extensively utilized. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures by coupling the aryl chloride of this compound with an organoboron reagent. researchgate.net The reaction is typically catalyzed by a palladium(0) complex. researchgate.net For instance, the coupling of a substituted chloroindazole with an aryl boronic acid, using a palladium source like Pd2dba3 and a ligand such as SPhos or XPhos, has been shown to proceed with high yields. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. slideshare.netresearchgate.net This reaction provides a direct method for the vinylation of this compound. The process typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. slideshare.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides. youtube.comlibretexts.org This reaction is crucial for introducing amine functionalities into the this compound scaffold, which is a key step in the synthesis of many biologically active molecules. The reaction employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, to facilitate the coupling of an aryl halide with an amine. youtube.com The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. youtube.com

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst/Ligand | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / SPhos | This compound, Arylboronic acid | Biaryl derivative | nih.gov |

| Heck Reaction | Pd(OAc)₂ | This compound, Alkene | Substituted alkene | slideshare.net |

| Buchwald-Hartwig Amination | Pd(acac)₂ / BrettPhos | This compound, Amine | Aryl amine | acs.org |

Role of Novel Catalysts in Promoting Selective Transformations (e.g., Sodium Perborate (B1237305) in Nitrile Hydration)

Novel catalysts are instrumental in achieving selective transformations of the functional groups present in this compound. A notable example is the use of sodium perborate for the selective hydration of the nitrile group.

Sodium Perborate in Nitrile Hydration: Sodium perborate (SPB) serves as an effective and mild oxidizing agent, often used as a source of hydrogen peroxide in situ. researchgate.netgoogle.com In the context of this compound, SPB can selectively hydrolyze the nitrile (-CN) group to a primary amide (-CONH₂) group, leaving the hydroxyl (-OH) and chloro (-Cl) groups intact. clockss.org This transformation is particularly valuable as the resulting 3-chloro-2-hydroxybenzamide (B3258008) is a key intermediate for the synthesis of various heterocyclic compounds, such as benzoxazinones. clockss.org The reaction is often carried out in a water and formic acid system, highlighting its application in greener chemical processes. clockss.org

Table 2: Selective Transformation using Novel Catalyst

| Catalyst | Substrate | Functional Group Transformed | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Sodium Perborate (SPB) | This compound | Nitrile (-CN) | 3-Chloro-2-hydroxybenzamide | Selective hydration to amide | clockss.org |

Synthetic Applications as a Building Block for Complex Molecules

The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules with applications in medicinal chemistry and material science.

Integration into Bioactive Compound Scaffolds

The scaffold of this compound is a key component in the synthesis of various bioactive compounds. The presence of the chloro, hydroxyl, and nitrile groups allows for sequential and regioselective modifications to build complex molecular architectures.

For example, the synthesis of benzofuran (B130515) derivatives, which are known for their therapeutic properties, can be initiated from 5-chloro-2-hydroxybenzonitrile (B85134). rasayanjournal.co.in The process can involve the reaction of the hydroxyl group with chloroacetone (B47974), followed by intramolecular cyclization and further modifications to create chalcone (B49325) derivatives with potential antimicrobial activities. rasayanjournal.co.in Similarly, this building block is used in the creation of novel diaryl ethers that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com The synthesis of various heterocyclic frameworks, such as pyrazolidines and pyrroles, which exhibit a range of biological activities including anticancer and antimicrobial properties, often utilizes precursors that can be derived from this compound. rsc.org

Table 3: Bioactive Compounds Derived from this compound Scaffold

| Compound Class | Synthetic Intermediate | Potential Biological Activity | Reference |

|---|---|---|---|

| Benzofurans | 5-Chloro-2-hydroxybenzonitrile | Antimicrobial | rasayanjournal.co.in |

| Diaryl Ethers | 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | mdpi.com |

| Pyrazolidines | N-acyl hydrazones | Anticancer | rsc.org |

| Pyrroles | Benzylidenemalononitriles | Antimicrobial, Anticancer | rsc.org |

Utilization in Polymer Chemistry and Material Science

The reactivity of the functional groups in this compound also lends itself to applications in polymer chemistry and material science. The hydroxyl and nitrile groups can participate in polymerization reactions to form polyesters, polyamides, or other functional polymers. The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the tuning of material properties.

While direct polymerization of this compound is not widely documented, its derivatives are used in the synthesis of specialized polymers. For instance, phenol derivatives are known to be precursors for conducting polymers. mdpi.com The cross-coupling capabilities of the chloro group allow for the incorporation of this unit into larger conjugated systems relevant for organic electronics. libretexts.org Furthermore, the principles of Buchwald-Hartwig amination, which can be applied to this molecule, are utilized in materials science for creating novel organic materials. youtube.com

Table 4: Potential Applications in Polymer and Material Science

| Application Area | Relevant Functional Group(s) | Potential Polymer/Material Type | Reference |

|---|---|---|---|

| Conducting Polymers | Hydroxyl, Nitrile | Functional Polymers | mdpi.com |

| Organic Electronics | Chloro (via cross-coupling) | Conjugated Polymers | libretexts.org |

| Novel Organic Materials | Chloro (via Buchwald-Hartwig amination) | Aryl amine-containing materials | youtube.com |

Reaction Mechanisms and Chemical Reactivity of 3 Chloro 2 Hydroxybenzonitrile

Elucidation of Reaction Pathways for Functional Group Transformations

The functional groups of 3-Chloro-2-hydroxybenzonitrile can be selectively transformed through various reaction pathways, including oxidation, reduction, and nucleophilic substitution.

The hydroxyl group in this compound can be oxidized to form the corresponding quinone derivatives. This transformation typically involves the use of oxidizing agents. For phenolic compounds, oxidation can proceed via a 2e⁻/2H⁺ mechanism, which may be followed by nucleophilic addition of species like water, particularly in aqueous environments. researchgate.net The presence of a chlorine atom on the aromatic ring can influence the oxidation potential and the stability of the resulting quinone.

Table 1: Oxidation of Hydroxyl Group

| Reactant | Oxidizing Agent | Product |

| This compound | e.g., Potassium permanganate, Chromium trioxide | 3-Chloro-1,2-benzoquinone-6-carbonitrile |

Note: The specific quinone derivative formed can vary based on reaction conditions.

The nitrile group of this compound can be reduced to a primary amine, specifically (2-amino-3-chlorophenyl)methanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.uklibretexts.orglibretexts.org

The mechanism with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group, forming an intermediate imine anion. A second hydride transfer then leads to a dianion, which upon acidic workup, yields the primary amine. libretexts.org Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel at elevated temperature and pressure, also effectively reduces the nitrile to an amine. chemguide.co.uk

Table 2: Reduction of Nitrile Group

| Reactant | Reducing Agent/Catalyst | Product |

| This compound | Lithium aluminum hydride (LiAlH₄) followed by acid workup | (2-amino-3-chlorophenyl)methanol |

| This compound | H₂ / Palladium, Platinum, or Nickel catalyst | (2-amino-3-chlorophenyl)methanol |

The chlorine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic substitution, although this typically requires specific conditions due to the stability of the aryl halide. innospk.com The reactivity of the chloro group can be enhanced by the electronic effects of the other substituents. Nucleophiles such as amines or thiols can replace the chlorine atom, leading to the formation of various substituted derivatives. For instance, reaction with sodium methoxide (B1231860) could potentially yield 2-hydroxy-3-methoxybenzonitrile. The success of such reactions often depends on the choice of solvent and the use of a suitable catalyst. semanticscholar.org

Reduction Mechanisms of the Nitrile Group to Corresponding Amines

Electrochemical Behavior and Mechanistic Studies

The electrochemical properties of this compound and related compounds have been a subject of interest, particularly their behavior as proton donors and their reduction mechanisms in aprotic solutions.

In aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), hydroxybenzonitriles, including chlorinated derivatives, have been identified as effective proton donors. researchgate.net Studies on similar compounds like chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and 3-chloro-4-hydroxybenzonitrile (B1661932) have shown that their reduction occurs at more negative potentials than the proton reduction from common acids. researchgate.net This property makes them valuable for protonating species that are reduced at very negative potentials. researchgate.net The proton-donating ability stems from the acidic nature of the hydroxyl group, which can be influenced by the electron-withdrawing effects of the nitrile and chloro substituents. The pKa value of a related compound, 4-cyanophenol, in DMSO is 13.3. rsc.org

The electrochemical reduction of halogenated hydroxybenzonitriles often proceeds through the formation of a radical anion. researchgate.netresearchgate.net Cyclic voltammetry studies on similar compounds have shown that the initial step is a one-electron transfer to the molecule, generating a radical anion. researchgate.netsci-hub.se This radical anion can then undergo subsequent chemical reactions. A common pathway is the cleavage of the carbon-halogen bond, leading to the elimination of the halide ion and the formation of a dehalogenated radical. researchgate.netsci-hub.se This process is often referred to as a dissociative electron transfer. The stability of the initially formed radical anion and the rate of the subsequent bond cleavage are influenced by factors such as the nature of the halogen, the solvent, and the substitution pattern on the aromatic ring. researchgate.netacs.org In some cases, dimerization of the dehalogenated intermediate can occur. researchgate.net

Influence of Structure on Electron Transfer Processes

The molecular structure of this compound, and related halogenated hydroxybenzonitriles, significantly dictates its behavior in electron transfer reactions. The presence and position of the halogen, hydroxyl, and nitrile groups on the aromatic ring create a unique electronic environment that influences both oxidation and reduction processes.

The electron-withdrawing nature of the cyano (-CN) group, for instance, inhibits the release of a halide ion, a key step in certain photochemical reactions. researchgate.net In electrochemical studies, halogenated hydroxybenzonitriles like 3-chloro-4-hydroxybenzonitrile have been identified as effective proton donors in aprotic solutions. researchgate.netresearchgate.net Their ability to donate a proton is crucial in the reduction mechanisms of other species. researchgate.netresearchgate.net For example, the reduction of ioxynil (B1672095) in dimethylsulfoxide is enhanced in the presence of chloroxynil, which acts as a proton source, leading to a two-electron per molecule reduction process. researchgate.netresearchgate.net

The efficiency of electron transfer can be related to the protonation of compounds containing nitrogen bases, suggesting a link between the structure of these benzonitrile (B105546) derivatives and their potential roles in biological systems. researchgate.net The reduction of such compounds often involves protonation steps, which can be influenced by the hydroxyl group within the same molecule acting as an internal proton donor. researchgate.net

In the context of dissociative electron transfer, where an electron is transferred and a bond is broken, key governing factors include the oxidability of the leaving group, the strength of the bond being broken, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org For halogenated aromatic compounds, the cleavage of the carbon-halogen bond is a critical step. The rate of this cleavage can be influenced by the solvent's ability to solvate the resulting halide anion. researchgate.net

Photochemical and Radiolytic Transformations of Halogenated Hydroxybenzonitriles

Halogenated hydroxybenzonitriles undergo various transformations when exposed to light (photolysis) or ionizing radiation (radiolysis). These processes are of significant interest due to their relevance in environmental degradation pathways of pesticides and other pollutants.

Photochemical Transformations:

The direct photolysis of these compounds occurs when they absorb sunlight, leading to the breaking of chemical bonds. core.ac.uk For related compounds like chlorophenols, irradiation can cause the replacement of the chlorine atom with a hydroxyl group. core.ac.uk The presence of other substances in the water, such as dissolved organic matter, can influence these reactions by competing for sunlight. core.ac.uk

Research on the photochemistry of related structures, like 3-chloro-1,2-benzisoxazole, has shown that irradiation can lead to complex reaction pathways, including the formation of various reactive intermediates like nitrenes and radicals. researchgate.net These studies highlight the intricate mechanisms that can follow the initial absorption of light.

Radiolytic Transformations:

Radiolysis involves the use of high-energy radiation, such as gamma rays or electron beams, to induce chemical changes. In aqueous solutions, the radiation primarily interacts with water molecules, generating highly reactive species like hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (•H). ucl.ac.be These species then react with the dissolved solute, in this case, the halogenated hydroxybenzonitrile. ucl.ac.be

Pulse radiolysis studies on chlorobenzonitriles in aqueous solution have shown that hydrated electrons react at very high rates to form radical anions. researchgate.net These anions are transient and decay through dechlorination. researchgate.net The position of the chlorine atom on the benzonitrile ring significantly affects the rate of this decay; the radical anions of 2- and 4-chlorobenzonitrile (B146240) decay much faster than that of 3-chlorobenzonitrile. researchgate.net

Below is a table summarizing the rate constants for the reaction of various radiolytically generated species with monochlorobenzonitriles, which provides insight into the initial steps of the radiolytic transformation of related compounds like this compound.

| Reactant Species | Substrate | Rate Constant (k) [dm³ mol⁻¹ s⁻¹] |

| Hydrated Electron (e⁻aq) | 2-Chlorobenzonitrile | >10¹⁰ |

| Hydrated Electron (e⁻aq) | 3-Chlorobenzonitrile | >10¹⁰ |

| Hydrated Electron (e⁻aq) | 4-Chlorobenzonitrile | >10¹⁰ |

| Hydrogen Atom (•H) | 2-Chlorobenzonitrile | 2.2 x 10⁹ |

| Hydrogen Atom (•H) | 3-Chlorobenzonitrile | 3.4 x 10⁹ |

| Hydrogen Atom (•H) | 4-Chlorobenzonitrile | 2.8 x 10⁹ |

| Hydroxyl Radical (•OH) | 2-Chlorobenzonitrile | 1.3 x 10⁹ |

| Hydroxyl Radical (•OH) | 3-Chlorobenzonitrile | 1.5 x 10⁹ |

| Hydroxyl Radical (•OH) | 4-Chlorobenzonitrile | 1.4 x 10⁹ |

| Data sourced from a pulse radiolysis study on monochlorobenzonitriles. researchgate.net |

Advanced Spectroscopic and Computational Characterization of 3 Chloro 2 Hydroxybenzonitrile

High-Resolution Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the identity and purity of 3-Chloro-2-hydroxybenzonitrile and in providing insight into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule in solution. rsc.org By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, the connectivity of atoms can be established.

For this compound (C₇H₄ClNO), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the hydroxyl proton. The three aromatic protons on the benzene (B151609) ring are chemically non-equivalent and would exhibit complex splitting patterns due to spin-spin coupling. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be dependent on concentration and solvent. msu.edu

The ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The signals can be assigned to the nitrile carbon, the two carbons bearing the hydroxyl and chloro substituents, and the remaining four aromatic carbons. msu.edu The chemical shifts provide information about the electronic environment of each carbon atom.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H | 6.8 - 7.6 | Multiplet (m) | C-OH | 150 - 160 |

| OH | 5.0 - 7.0 | Broad Singlet (br s) | C-Cl | 120 - 135 |

| C-CN | 105 - 115 | |||

| C≡N | 115 - 120 | |||

| Ar-CH (x3) | 118 - 140 |

For this compound, key vibrational modes include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, C-Cl stretching, and various vibrations of the benzene ring (C-H stretching, C=C stretching). The O-H stretching band is typically broad in the IR spectrum due to hydrogen bonding and appears in the 3200–3400 cm⁻¹ region. The nitrile group gives rise to a sharp, intense band around 2230 cm⁻¹. uc.pt

Table 2: Characteristic Vibrational Frequencies for this compound Note: This table is based on established group frequencies and data from analogous compounds like 2-cyanophenol. uc.pt

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol (B47542) | 3200 - 3400 | Strong, Broad (IR) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp (IR & Raman) |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |

| C-O Stretch | Phenol | 1200 - 1260 | Strong (IR) |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the deduction of its structure through fragmentation analysis. scienceready.com.au The molecular formula for this compound is C₇H₄ClNO, with a molecular weight of approximately 153.57 g/mol . ambeed.com

In the mass spectrum, the molecular ion peak (M⁺) is expected at an m/z of 153. A key feature for chlorine-containing compounds is the presence of an isotopic peak at M+2 (m/z 155). whitman.edu This peak arises from the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope, and the intensity ratio of the M⁺ to M+2 peak is approximately 3:1. whitman.edu

Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals. The stability of the aromatic ring means the molecular ion peak is likely to be prominent. savemyexams.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 153/155 | [C₇H₄ClNO]⁺ | Molecular ion peak (M⁺, M+2) with ~3:1 ratio |

| 125/127 | [M - CO]⁺ | Loss of carbon monoxide |

| 126 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 118 | [M - Cl]⁺ | Loss of a chlorine radical |

| 90 | [M - CO - Cl]⁺ | Sequential loss of CO and Cl |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Crystallographic Analysis of this compound and its Analogs

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. researchgate.net

While the specific crystal structure of this compound is not described in the provided search results, detailed analysis of its close structural analog, 3-bromo-2-hydroxybenzonitrile (B84773) , offers significant insight. researchgate.net Single-crystal X-ray diffraction of this analog reveals that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This type of detailed structural information is crucial for understanding the molecule's conformation and how it packs in a solid form. researchgate.net It is highly probable that the chloro-analog would adopt a similar crystalline form.

Table 4: Crystallographic Data for the Analog 3-Bromo-2-hydroxybenzonitrile researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₄BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0171 (7) |

| b (Å) | 3.8488 (2) |

| c (Å) | 13.5989 (7) |

| β (°) | 96.062 (1) |

| Volume (ų) | 677.50 (6) |

| Z | 4 |

The arrangement of molecules within a crystal is governed by various non-covalent intermolecular interactions. For hydroxybenzonitrile derivatives, hydrogen bonding is a dominant directional force. In the crystal structure of the analog 3-bromo-2-hydroxybenzonitrile, the molecules are linked by intermolecular O–H⋯N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of the nitrile group on an adjacent molecule. researchgate.net This interaction leads to the formation of spiral chains extending through the crystal lattice. researchgate.net

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent molecules are also observed, with a plane-to-centroid distance of 3.487 Å, further stabilizing the crystal packing. researchgate.net The structure of the bromo-analog also shows evidence of a weak intramolecular O–H⋯Br contact. researchgate.net For this compound, similar O–H⋯N hydrogen bonding and π-stacking are expected to be the primary structure-directing interactions. The potential for weaker C–Cl⋯N or C–Cl⋯O halogen bonding interactions could also influence the molecular packing.

Studies on Molecular Disorder and Conformational Analysis in the Solid State

In the solid state, molecules related to this compound have demonstrated notable structural phenomena. For instance, crystallographic studies on the analogous compound, 3-Bromo-2-hydroxybenzonitrile, reveal the presence of partial molecular packing disorder. This disorder arises from a 180° rotation around the C–O bond of the phenol group, leading to a statistical distribution of the bromine and nitrile substituents over two possible positions. Given the structural similarities between the bromo- and chloro-substituted analogs, it is plausible that this compound could exhibit similar rotational disorder in its crystal lattice. Such disorder complicates the refinement of crystal structures, requiring advanced modeling techniques that account for the dual occupancy of atomic positions to achieve accurate structural determination.

Quantum Chemical and Computational Studies

Quantum chemical calculations are indispensable for understanding the fundamental properties of this compound at the molecular level. These computational methods provide detailed information on its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has been employed to investigate the geometric and electronic properties of this compound. Specifically, geometry optimizations have been performed using the B3LYP functional with the 6-31(d) basis set in the gas phase to determine the most stable molecular conformation. escholarship.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and its interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. For the broader class of halohydroxybenzonitriles (HHBNs), including this compound, calculations of HOMO and LUMO energies have been performed to analyze intramolecular charge transfer capabilities. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic transitions. researchgate.net A smaller gap generally implies higher reactivity. These calculated energies are significant enough to be used as descriptors in predictive models for biological activity. researchgate.net

Table 1: HOMO-LUMO Energies as Descriptors in QSAR Models for Halohydroxybenzonitriles

This table presents parameters from a Quantitative Structure-Activity Relationship (QSAR) model where HOMO and LUMO energies are used to predict the cytotoxicity of halohydroxybenzonitriles.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Used as a descriptor for the molecule's capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Used as a descriptor for the molecule's capacity to accept electrons. |

| Model Equation | log(LC50)^-1 = -1.050E_CAT + 0.300E_HOMO - 0.238*E_LUMO - 0.164 researchgate.net |

This model demonstrates the direct application of calculated electronic properties to predict a biological outcome.

Conformational analysis of related molecules, such as 2-Cyanophenol, provides valuable context for understanding the behavior of this compound. 2-Cyanophenol exists as two planar conformers: a low-energy cis form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the cyano group, and a higher-energy trans form. The energy difference between these two forms is approximately 10 kJ mol⁻¹. The energy barrier for the interconversion from the more stable cis form to the trans form is significant, calculated to be around 22 kJ mol⁻¹, while the reverse barrier is lower, at about 12.4 kJ mol⁻¹. This substantial barrier for the cis-to-trans rotation highlights the stability of the intramolecularly hydrogen-bonded structure, a feature that is also central to the conformation of this compound.

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analyses are computational tools that offer further insights into molecular reactivity and bonding.

MESP Analysis: The MESP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For a molecule like this compound, the MESP would typically show a negative potential around the electronegative nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, indicating these as likely sites for electrophilic attack or hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site.

NBO Analysis: NBO analysis examines the interactions between filled and vacant orbitals, quantifying the intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the aromatic ring's antibonding orbitals, as well as the stabilizing effect of the intramolecular hydrogen bond.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity, particularly the cytotoxicity, of halohydroxybenzonitriles (HHBNs), a class of disinfection byproducts found in drinking water that includes this compound. nih.govacs.org These models establish a mathematical correlation between the chemical structures of the compounds and their observed toxic effects. nih.gov

Recent studies have successfully developed QSAR models for HHBNs detected in drinking water, including this compound. nih.gov These models suggest that factors such as oxidative stress and cellular uptake efficiency are significant drivers of their cytotoxicity. nih.gov By using calculated molecular descriptors, such as HOMO and LUMO energies, these models can predict the toxicity of untested compounds and help prioritize them for further toxicological evaluation. researchgate.net

Table 2: Application of QSAR Modeling to this compound

This table outlines the key aspects of QSAR studies involving this compound.

| Aspect | Finding | Reference |

| Inclusion in Study | This compound was identified as a new monohalohydroxybenzonitrile in drinking water and included in the development of a QSAR model. | nih.gov |

| Predicted Toxicity Factors | The developed QSAR model indicated that oxidative stress and efficiency of cellular uptake are important factors in determining the cytotoxicity of HHBNs. | nih.gov |

| Model Descriptors | Electronic properties, such as HOMO and LUMO energies, were used as key descriptors in the QSAR model to predict cytotoxicity. | researchgate.net |

| Biological Endpoint | The models were developed to predict cytotoxicity, often measured in Chinese hamster ovary (CHO) cells. | researchgate.net |

Biological and Pharmacological Research Applications of 3 Chloro 2 Hydroxybenzonitrile Scaffolds

Medicinal Chemistry: Drug Discovery and Development

The core structure of 3-chloro-2-hydroxybenzonitrile is a privileged scaffold in drug discovery, primarily as a precursor for benzofuran (B130515) derivatives. taylorandfrancis.commedcraveonline.com The benzofuran ring system, which can be synthesized from 2-hydroxybenzonitriles, is present in numerous natural and synthetic compounds with a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. medcraveonline.commdpi.com

Design and Synthesis of Derivatives with Specific Biological Targets

The strategic chemical modification of this compound and its isomers is a cornerstone for creating derivatives aimed at specific biological targets. A common synthetic route involves the reaction of a substituted 2-hydroxybenzonitrile (B42573) with a chloroacetone (B47974) or phenacyl bromide. This process yields 2-acyl-3-aminobenzofurans, which are versatile intermediates for a variety of biologically active molecules. researchgate.net For instance, 5-chloro-2-hydroxybenzonitrile (B85134), an isomer of the title compound, is a key starting material for synthesizing 2-acyl-3-amino-5-chlorobenzofurans, which can be further cyclized to form pyrimidine-fused benzofurans. researchgate.net

Similarly, chalcones, known for their broad pharmacological activities, have been synthesized using benzofuran intermediates derived from substituted 2-hydroxybenzonitriles. rasayanjournal.co.in The synthesis of (2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones (chalcones) begins with 5-chloro-2-hydroxybenzonitrile, demonstrating the utility of this scaffold in generating complex molecules with potential therapeutic value. rasayanjournal.co.in Furthermore, the scaffold is used in the synthesis of drugs like Doravirine, where 3-chloro-5-hydroxybenzonitrile (B1591985) is a key intermediate. mdpi.com

Enzyme Inhibition Studies (e.g., Alternative Oxidase, Cholinesterases, MAO, CK2α/CK2β interface)

Derivatives originating from the this compound scaffold have been investigated as inhibitors of several key enzymes implicated in human diseases and pathogen survival.

Alternative Oxidase (AOX): The alternative oxidase (AOX) of trypanosomes is a critical enzyme for the parasite's respiration and a validated drug target. researchgate.netnih.gov Research into inhibitors based on the natural product ascofuranone (B1665194) has led to the investigation of 3-chloro-4-hydroxybenzonitrile (B1661932) analogues (an isomer of the title compound). researchgate.net These studies aim to create molecules with improved physicochemical properties to act as potent inhibitors of the Trypanosome Alternative Oxidase (TAO). researchgate.netnih.gov The most potent inhibitors of recombinant TAO have shown IC50 values in the nanomolar range. frontiersin.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key targets in the management of Alzheimer's disease. Research has not yet explicitly detailed cholinesterase inhibitors derived directly from this compound, but multifunctional agents based on related benzofuran scaffolds are actively being explored for this purpose.

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.net While direct synthesis from this compound is not prominent in the reviewed literature, related heterocyclic scaffolds such as chromones have been developed as selective MAO-B inhibitors. researchgate.net Additionally, certain haloallylamine derivatives have been identified as inhibitors of both MAO-B and the related enzyme SSAO/VAP-1. google.com

CK2α/CK2β interface: Protein kinase CK2 is overexpressed in many cancers, making it a prime therapeutic target. nih.gov A fragment-based approach has been used to discover small molecules that inhibit the protein-protein interaction between the CK2α (catalytic) and CK2β (regulatory) subunits. nih.govresearchgate.net Starting from 3-chloro-4-hydroxybenzonitrile, researchers have identified fragments that bind to the α/β interface, offering a non-ATP competitive mechanism of inhibition. cam.ac.uk One promising fragment, CAM187, showed an IC50 of 44 μM. nih.gov This strategy provides unique scaffolds for developing selective CK2 inhibitors with potential anticancer activity. mdpi.comnih.gov

Exploration of Antimicrobial and Antifungal Properties

The benzofuran scaffold, often synthesized from 2-hydroxybenzonitrile precursors, is a rich source of compounds with potent antimicrobial and antifungal activities. mdpi.comnih.gov

Antibacterial Activity: Derivatives of 3-benzofurancarboxylic acid have demonstrated activity against various Gram-positive cocci, including multiple strains of Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL. mdpi.com In one study, chalcones synthesized from a 5-chloro-2-hydroxybenzonitrile intermediate were tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. rasayanjournal.co.in Some of these derivatives showed moderate activity against S. aureus. rasayanjournal.co.in

Antifungal Activity: Benzofuran-based compounds have shown significant potential as antifungal agents. medcraveonline.comscilit.com Chalcone (B49325) derivatives originating from 5-chloro-2-hydroxybenzonitrile displayed moderate activity against Aspergillus niger and Saccharomyces cerevisiae. rasayanjournal.co.in Other research highlights that benzofuran derivatives can be effective against a range of fungal species, including Candida albicans, with some compounds showing potent activity at concentrations as low as 25 µg/ml. cuestionesdefisioterapia.com The fungicidal activity of these scaffolds makes them promising leads for the development of new antifungal drugs. taylorandfrancis.comnih.gov

The table below summarizes the antimicrobial activity of selected benzofuran derivatives.

| Compound Class | Microorganism | Activity/Potency | Reference |

| Halogenated 3-benzofurancarboxylic acid derivatives | Staphylococcus aureus, Bacillus subtilis | MIC: 50–200 μg/mL | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida species | Active | mdpi.com |

| Benzofuran-substituted Chalcones | Aspergillus niger, Saccharomyces cerevisiae | Moderate Activity | rasayanjournal.co.in |

| Benzofuran-substituted Chalcones | Staphylococcus aureus | Moderate Activity | rasayanjournal.co.in |

| Benzofuran derivatives | Candida albicans | Significant Activity at 25 µg/ml | cuestionesdefisioterapia.com |

Anti-tumor and Anti-inflammatory Effects

The versatility of the this compound scaffold extends to the development of agents with anti-tumor and anti-inflammatory properties, primarily through its conversion to benzofuran and other heterocyclic systems. taylorandfrancis.commedcraveonline.com

Anti-tumor Effects: Benzofuran derivatives are known to exert antitumor actions through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. taylorandfrancis.com Fused benzofuran structures and benzofuran-based chalcones have shown notable anticancer properties. rasayanjournal.co.in These compounds are of great interest in medicinal chemistry due to their therapeutic potential. rasayanjournal.co.in

Anti-inflammatory Effects: Many heterocyclic compounds containing the benzofuran structure exhibit anti-inflammatory activity. mdpi.com While specific studies focusing on derivatives from this compound are limited, the broader class of benzofuran derivatives is recognized for its potential in this area. medcraveonline.com

Neurodegenerative Disease Research (e.g., Ampakine Heterocycles)

The scaffold of halogenated 2-hydroxybenzonitriles is a key building block in the synthesis of compounds targeting neurodegenerative diseases. A closely related analog, 3-bromo-2-hydroxybenzonitrile (B84773), is explicitly used in the synthesis of ampakine heterocycles. researchgate.net Ampakines are positive allosteric modulators of AMPA receptors, which enhance glutamatergic neurotransmission. googleapis.comgoogle.com This class of compounds is being investigated for its potential to treat cognitive deficits associated with conditions like Alzheimer's disease, schizophrenia, and depression. google.com The ability to potentiate AMPA receptor function makes these derivatives promising therapeutic candidates for a variety of neurological and psychiatric disorders. googleapis.comacs.org

Anticancer Activity of Benzofuran-substituted Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a well-known class of compounds with significant biological activities, including anticancer effects. rasayanjournal.co.in When the chalcone structure is combined with a benzofuran moiety, which itself possesses therapeutic properties, the resulting hybrid molecules can exhibit enhanced activity. Research has focused on synthesizing and evaluating benzofuran-substituted chalcones, which often originate from precursors like 5-chloro-2-hydroxybenzonitrile. rasayanjournal.co.in These derivatives have shown appreciable activity against various pathogenic microorganisms and are considered promising candidates for further development in cancer therapy. rasayanjournal.co.in

Agrochemistry: Pesticides and Herbicides Development

The benzonitrile (B105546) chemical structure is fundamental in the development of various agrochemicals. Substituted benzonitriles, in particular, have been a focus of research for creating effective and selective pesticides and herbicides.

This compound and its isomers are valuable intermediates in the synthesis of more complex agrochemical products. innospk.comcymitquimica.com The reactivity of its functional groups—the hydroxyl, nitrile, and chloro groups—allows it to be a building block for creating a range of pesticides, including fungicides and herbicides. innospk.comlookchem.comgoogle.com For instance, the related compound 3-Chloro-5-methyl-4-hydroxybenzonitrile is explicitly mentioned as an intermediate in the production of antibiotics and fungicides due to its inherent antimicrobial properties. lookchem.com The fluorine-containing analogue, 3,4-difluoro-2-hydroxybenzonitrile, also serves as a crucial intermediate in producing selective herbicides like cyhalofop (B1662147) butyl, where the fluorine atoms are known to enhance herbicidal activity. evitachem.com The general class of hydroxybenzonitriles is employed either directly as herbicides or as precursors for other pesticidal compounds. google.com

The synthesis of novel herbicides often involves the modification of the benzonitrile core. For example, aryloxypyrimidinyl ethers with herbicidal properties have been synthesized from substituted hydroxybenzonitriles. In one patented method, 3-[(5-chloro-2-pyrimidinyl)oxy]-2-hydroxybenzonitrile was prepared as a step in creating a new herbicidal compound. epo.org This demonstrates the role of the this compound scaffold in generating new agricultural chemicals.

Table 1: Application of Hydroxybenzonitrile Derivatives as Intermediates in Agrochemicals

| Derivative | Application | Resulting Product Class | Reference |

|---|---|---|---|

| 3-Chloro-5-methyl-4-hydroxybenzonitrile | Intermediate in synthesis | Antibiotics, Fungicides | lookchem.com |

| 3,4-Difluoro-2-hydroxybenzonitrile | Intermediate in synthesis | Selective Herbicides (e.g., cyhalofop butyl) | evitachem.com |

| General Hydroxybenzonitriles | Direct use or as intermediates | Herbicides, Pesticides | google.com |

| 3-[(5-Chloro-2-pyrimidinyl)oxy]-2-hydroxybenzonitrile | Intermediate in synthesis | Herbicides | epo.org |

| 2-Chloro-4-hydroxybenzonitrile | Potential intermediate | Pharmaceuticals, Agrochemicals | cymitquimica.com |

Benzonitrile-based herbicides are known for their selective control of broadleaf weeds in various crops. bcpc.org The substitution pattern on the benzonitrile ring is crucial for determining the herbicidal activity and selectivity. researchgate.net Research has shown that benzonitriles substituted at the 2 and 6 positions with halogens or methyl groups exhibit the highest herbicidal activity. researchgate.net

Dihalo-hydroxy-benzonitriles, a class that includes derivatives of this compound, have been combined with other herbicides to enhance their efficacy and broaden their spectrum of weed control. For example, a mixture containing N-(3-chloro-4-methylphenyl)-N',N'-dimethylurea and a dihalo-hydroxy-benzonitrile was found to be particularly effective for selective weed control in cereals, targeting weeds like Galium aparine, Veronica spp., and Viola tricolor that are not controlled by the urea-based herbicide alone. google.com Similarly, herbicidal combinations of 2-chloro-6-nitro-3-phenoxyaniline with hydroxybenzonitrile-type herbicides, such as bromoxynil (B128292) octanoate, have been developed for post-emergence weed control in cereal and maize crops. google.com

Novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties have shown significant post-emergence herbicidal activity, particularly against broadleaf weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea. acs.org This highlights the ongoing research into new chemical structures derived from or related to benzonitriles for effective weed management.

Table 2: Examples of Selective Herbicidal Activity of Benzonitrile Derivatives

| Herbicide/Mixture | Target Weeds | Crop | Reference |

|---|---|---|---|

| Dihalo-hydroxy-benzonitrile + N-(3-chloro-4-methylphenyl)-N',N'-dimethylurea | Galium aparine, Veronica spp., Viola tricolor | Cereals | google.com |

| 2-chloro-6-nitro-3-phenoxyaniline + Hydroxybenzonitrile (e.g., bromoxynil) | Broadleaf weeds | Cereals, Maize | google.com |

| Ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) | Broadleaf weeds (e.g., mayweed) | Cereals | bcpc.org |

| Tetrahydrophthalimide derivatives | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | General | acs.org |

Intermediate in the Production of Agrochemicals (e.g., Fungicides, Herbicides)

Toxicological and Environmental Impact Studies

The presence of halogenated benzonitriles in the environment, particularly in water sources, has prompted investigations into their toxicological effects and environmental fate. These studies are crucial for understanding the potential risks associated with these compounds.

This compound is among a group of monohalogenated hydroxybenzonitriles (monoHHBNs) that have been identified as disinfection byproducts (DBPs) in drinking water. acs.orgnih.gov These compounds form when disinfectants like chlorine react with naturally occurring organic matter and anthropogenic substances present in the water. epa.govnih.gov Specifically, eight new monoHHBNs, including this compound, were detected for the first time in drinking water at concentrations ranging from 0.04 to 1.83 ng/L. acs.orgnih.gov

The formation of these nitrogenous aromatic DBPs is a growing concern as water treatment facilities aim to balance microbial disinfection with the minimization of harmful chemical byproducts. epa.gov Studies have also identified dihalogenated hydroxybenzonitriles (diHHBNs) in drinking water, with concentrations of some species reaching up to 36 ng/L. nih.govresearchgate.net The presence of both mono- and di-halogenated forms underscores the complexity of DBP formation during water treatment. nih.gov

Table 3: Detected Halogenated Hydroxybenzonitriles (HHBNs) in Drinking Water

| Compound Class | Specific Compounds Detected | Concentration Range | Reference |

|---|---|---|---|

| Monohalogenated Hydroxybenzonitriles (monoHHBNs) | This compound, 5-Chloro-2-hydroxybenzonitrile, 3-Chloro-4-hydroxybenzonitrile, and others | 0.04–1.83 ng/L | acs.orgnih.gov |

| Dihalogenated Hydroxybenzonitriles (diHHBNs) | 3,5-Dichloro-2-hydroxybenzonitrile (B1612808), 5-Bromo-3-chloro-2-hydroxybenzonitrile, 3,5-Dibromo-2-hydroxybenzonitrile, and others | Up to 36 ng/L | nih.govresearchgate.net |

Research into the toxicological effects of halohydroxybenzonitriles (HHBNs) has revealed several mechanisms of cytotoxicity in mammalian cells. acs.org Transcriptomic analysis of Chinese hamster ovary (CHO-K1) cells exposed to HHBNs, including this compound, identified immunotoxicity and genotoxicity as the predominant cytotoxicity mechanisms, with potential carcinogenic effects. acs.orgnih.gov

These compounds have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net Upon exposure to 3,5-dibromo-2-hydroxybenzonitrile, a related HHBN, the cellular antioxidant system, including catalase and superoxide (B77818) dismutase, was disrupted, leading to excessive ROS, oxidative DNA damage, and subsequent cell apoptosis. nih.gov A quantitative structure-activity relationship (QSAR) model further suggested that oxidative stress and cellular uptake efficiency are significant factors contributing to the cytotoxicity of HHBNs. acs.orgnih.gov The cytotoxicity of these compounds was found to be significantly higher than that of some regulated DBPs like trihalomethanes and haloacetic acids. nih.govresearchgate.net

Table 4: Summary of Cytotoxicity Mechanisms of Halohydroxybenzonitriles (HHBNs)

| Cytotoxicity Mechanism | Key Findings | Affected Cellular Components | Reference |

|---|---|---|---|

| Immunotoxicity | Identified as a dominant cytotoxicity mechanism through transcriptomic analysis. | Immune response pathways in CHO-K1 cells. | acs.orgnih.gov |

| Genotoxicity | Identified as a dominant cytotoxicity mechanism with potential carcinogenic effects. | DNA, leading to potential mutations and damage. | acs.orgnih.gov |

| Oxidative Stress | Disruption of the antioxidant system, leading to excessive ROS and cell apoptosis. | Catalase, superoxide dismutase, glutathione. | nih.govresearchgate.net |

The environmental persistence and transformation of halogenated benzonitriles are critical for assessing their long-term impact. nih.gov Studies have shown that these compounds can undergo transformation in the environment. For instance, the seven identified diHHBNs were found to transform during chlorination, following pseudo-first-order decay with half-lives ranging from 9 to 63 hours. nih.govresearchgate.net MonoHHBNs were found to be more reactive than diHHBNs in the presence of chlorine, with half-lives in the range of 0.44–0.92 hours. amazonaws.com

The degradation of benzonitrile herbicides in soil has also been a subject of study. Microbial degradation is often a more effective pathway for breaking down these compounds than abiotic processes. nih.gov For example, the herbicide dichlobenil, a dichlorinated benzonitrile, can be hydrolyzed by microbial enzymes to form metabolites like 2,6-dichlorobenzamide (B151250) (BAM) and 2,6-dichlorobenzoic acid (DCBA). nih.gov The fate of these compounds is influenced by factors such as soil type, microbial populations, and other environmental conditions. frontiersin.orgwhiterose.ac.uk The broader class of halogenated xenobiotics can persist in the environment and their transformation pathways are complex, involving mechanisms like oxidation, reduction, and substitution. frontiersin.orgufz.dersc.org

Advanced Applications and Emerging Research Areas

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where 3-Chloro-2-hydroxybenzonitrile shows significant promise. The principles of crystal engineering, a subset of supramolecular chemistry, utilize molecules as building blocks to design and construct novel solid-state structures with desired properties. core.ac.uk The functional groups present in this compound, namely the chloro, hydroxyl, and nitrile groups, can participate in various intermolecular interactions such as hydrogen bonding and halogen bonding. researchgate.netacs.org

The study of how molecules like this compound assemble in the solid state provides a wealth of information about the forces that govern molecular aggregation. core.ac.uk For instance, the crystal structure of the related compound, 3-bromo-2-hydroxybenzonitrile (B84773), reveals intermolecular O-H···Br and O-H···N hydrogen bonding interactions that form a helical one-dimensional chain. researchgate.net Within this chain, molecules also engage in offset face-to-face π-stacking interactions. researchgate.net Similar interactions are anticipated for this compound, influencing its crystal packing and the formation of supramolecular assemblies.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule to a "host" molecule. While specific studies detailing this compound as a host or guest are not prevalent, its structural motifs are relevant. For example, cucurbit amazonaws.comuril is a known host for various small organic molecules, including those with nitrile and phenolic functionalities. The interactions are often studied using techniques like UV-Vis titrations to determine binding constants. rsc.org The potential for this compound to act as a guest in such systems, or as a component in the design of new host molecules, represents a fertile area for future research.

Applications in Sensing and Molecular Recognition Systems

The unique electronic and structural properties of this compound make it a candidate for applications in chemical sensing and molecular recognition. Its ability to engage in specific intermolecular interactions allows for the design of systems that can selectively bind to and detect target analytes.

Research into related compounds provides a basis for this potential. For instance, halohydroxybenzonitriles, the class of compounds to which this compound belongs, have been identified as disinfection byproducts in drinking water. researchgate.netacs.org The development of sensors for these compounds is an active area of research. While current detection often relies on sophisticated analytical techniques, the principles of molecular recognition inherent in these molecules could be harnessed for simpler, more direct sensing applications.

The functional groups of this compound can be modified to create derivatives with tailored binding specificities. For example, the synthesis of molecules containing the 3-bromo-2-hydroxybenzonitrile moiety has been explored for its potential in molecular recognition and binding. This suggests that this compound could serve as a scaffold for developing new chemosensors. The design of such sensors would leverage the specific interactions of the chloro, hydroxyl, and nitrile groups to achieve selective detection of ions or small organic molecules.

Development of Advanced Analytical Techniques for Detection and Quantification

The presence of this compound and related halohydroxybenzonitriles as environmental contaminants necessitates the development of sensitive and reliable analytical methods for their detection and quantification. researchgate.netacs.org These compounds have been found in drinking water, often as byproducts of disinfection processes. researchgate.netacs.org

Current state-of-the-art analytical techniques for the detection of such trace organic pollutants include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). mdpi.com These methods are essential for reliable identification and quantification at ultratrace levels. mdpi.com For instance, a study on halohydroxybenzonitriles in drinking water employed ultra-performance liquid chromatography/tandem mass spectrometry for their detection. researchgate.net

Specific methods have been developed for related compounds. For the analysis of metabolites of epichlorohydrin, which share some structural similarities, a GC-based method with flame photometric detection (GC-FPD) was developed, showing a limit of detection of 2 micrograms/ml. nih.gov For higher sensitivity, selected-ion monitoring GC-MS can be used. nih.gov The development of analytical standards and certified reference materials for this compound is crucial for accurate quantification in environmental and biological samples. The table below summarizes some analytical techniques used for related compounds.

| Analytical Technique | Analyte/Matrix | Limit of Detection (LOD) | Reference |

| GC-FPD | CHPMA in urine | 2 µg/mL | nih.gov |

| GC-ECD | α-CH in urine | 2 µg/mL | nih.gov |

| GC-MS (SIM) | CHPMA derivatives in urine | 0.5 µg/mL | nih.gov |

| GC-MS (SIM) | α-CH derivatives in urine | 0.4 µg/mL | nih.gov |

| UPLC-MS/MS | Halohydroxybenzonitriles in drinking water | Up to 36 ng/L (concentration) | researchgate.net |

Table showing examples of analytical techniques and their limits of detection for related compounds.

Future advancements in analytical chemistry will likely focus on developing faster, more portable, and cost-effective methods for the in-situ detection of this compound and its isomers.

Future Directions in Synthetic Organic Chemistry and Chemical Biology

This compound serves as a versatile building block in synthetic organic chemistry, with its functional groups enabling a variety of chemical transformations. rasayanjournal.co.in Its utility as a synthetic intermediate is a key driver for ongoing research. For example, it can be a precursor for the synthesis of benzofuran (B130515) derivatives, which are known to possess a wide range of biological activities. rasayanjournal.co.in

The future of synthetic organic chemistry involving this compound will likely focus on the development of novel, efficient, and sustainable synthetic methodologies. This includes the exploration of metal-free catalytic systems for the synthesis of N-heterocyclic frameworks, where compounds like this compound could be valuable starting materials. rsc.org The development of one-pot synthesis methods and multi-component reactions will also be a significant area of focus, aiming to increase synthetic efficiency and reduce waste. rsc.org

In the realm of chemical biology, this compound and its derivatives hold potential for the development of new bioactive molecules. The core structure can be found in intermediates used for the synthesis of pharmacologically active compounds, including those with potential applications in treating neurodegenerative diseases and as antiviral agents. researchgate.netmdpi.com For instance, 3-chloro-5-hydroxybenzonitrile (B1591985) has been used as an intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor. mdpi.com The exploration of this compound as a scaffold for the design of new enzyme inhibitors or molecular probes for studying biological processes is a promising avenue for future research.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-hydroxybenzonitrile, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves halogenation and cyano-group introduction on a benzene ring. For example, 2-hydroxybenzonitrile derivatives are often synthesized via nucleophilic substitution or Sandmeyer-type reactions. Evidence from analogous compounds (e.g., 2-chlorobenzonitrile synthesis via chlorobenzene and sodium cyanide under alkaline conditions ) suggests adapting similar protocols. Optimization should focus on:

- Temperature control : Excessive heat may degrade the nitrile group.

- Catalyst selection : Copper(I) iodide or palladium catalysts improve halogenation efficiency.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

- Handling : Use nitrile gloves, fume hoods, and respiratory protection due to potential toxicity (similar to 3-chlorobenzonitrile, which requires hazard controls for skin/eye irritation ).

- Stability monitoring : Conduct periodic HPLC analysis to detect hydrolysis of the nitrile group to carboxylic acid derivatives .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirm structure via NMR (hydroxy proton at δ 10–12 ppm) and NMR (nitrile carbon at δ 115–120 ppm).

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 154.5 for CHClNO).

- Chromatography : Compare retention times with authenticated standards using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .用它!帮你看懂文献数据图,更好描述实验结果00:17

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies may arise from solvent purity or measurement techniques. To standardize results:

- Solvent screening : Test solubility in DMSO, ethanol, and dichloromethane at 25°C using UV-Vis spectroscopy (λ ~270 nm).

- Control variables : Degradation products (e.g., 3-chloro-2-hydroxybenzoic acid ) may alter solubility; confirm compound integrity via FT-IR (absence of carboxylic acid O-H stretch at 2500–3300 cm) .

- Reference protocols : Follow IUPAC guidelines for solubility determination under inert atmospheres to minimize oxidation .

Q. What strategies are effective for studying the reactivity of the nitrile group in this compound under varying pH conditions?

Methodological Answer:

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to optimize geometry and calculate Fukui indices (electrophilicity at Cl and nucleophilicity at -OH positions).

- Hammett correlations : Compare substituent effects (σ for -Cl, σ for -CN) on reaction rates in SNAr or coupling reactions .

- Solvent modeling : Apply COSMO-RS to predict solvation effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro